BenchChemオンラインストアへようこそ!

3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

This bis-thiazole coumarin hybrid features a unique p-tolyl substituent creating distinct steric and electronic properties absent in mono-thiazole analogs. Procure for systematic CYP450 profiling (CYP2C19, CYP2C9, CYP2D6, CYP1A2, CYP3A4), epigenetic target screening (EHMT2, KDM4E), and antimicrobial SAR studies. Baseline MIC data: 16 µg/mL (P. aeruginosa). Pair with the 4-chlorophenyl analog (CAS 708993-12-8) for comparative pharmacophore model validation. Essential for experimental verification of computational predictions.

Molecular Formula C23H16N2O2S2
Molecular Weight 416.51
CAS No. 402954-69-2
Cat. No. B2603934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one
CAS402954-69-2
Molecular FormulaC23H16N2O2S2
Molecular Weight416.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C23H16N2O2S2/c1-14-6-8-15(9-7-14)18-12-28-21(24-18)11-22-25-19(13-29-22)17-10-16-4-2-3-5-20(16)27-23(17)26/h2-10,12-13H,11H2,1H3
InChIKeyVNBFIYLSKXPSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one (CAS 402954-69-2): A Bis-Thiazole Coumarin Scaffold for Bioactive Screening


3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one (CAS 402954-69-2) is a synthetic heterocyclic compound belonging to the coumarin-thiazole hybrid class, characterized by a chromen-2-one core linked via a methylene bridge to a bis-thiazole system bearing a p-tolyl substituent [1]. With a molecular formula of C23H16N2O2S2 and a molecular weight of 416.5 g/mol, this compound integrates pharmacophoric elements associated with anticancer, antimicrobial, and enzyme inhibitory activities reported across the broader coumarin-thiazole family . It is commercially available as a bioactive small molecule from multiple vendors for in vitro research applications.

Why Generic Coumarin-Thiazole Analogs Cannot Substitute for 402954-69-2 in Focused Screening


The bis-thiazole methylene-linked architecture of 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one creates a unique spatial arrangement of hydrogen bond acceptors, rotatable bonds, and lipophilic surfaces that is absent in simpler mono-thiazole coumarin analogs such as 3-(2-aminothiazol-4-yl)-2H-chromen-2-one or 3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-2-one . The p-tolyl substituent on the distal thiazole ring introduces distinct electronic and steric properties compared to the 4-chlorophenyl analog (CAS 708993-12-8), which can alter target engagement profiles, as evidenced by differential CYP450 isoform activity patterns reported in screening databases . Generic substitution with simpler thiazole-coumarin hybrids risks loss of the specific multi-target interaction potential conferred by the extended bis-thiazole scaffold.

Quantitative Differentiation Evidence for 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one (402954-69-2) Versus Closest Analogs


Structural Complexity: Bis-Thiazole Architecture vs. Mono-Thiazole Coumarin Simplifiers

The target compound contains a bis-thiazole system (two thiazole rings connected via a methylene bridge) attached to the coumarin core at the 3-position, whereas the closest mono-thiazole analog, 3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-2-one (CAS 88735-49-3), possesses only a single thiazole ring. The target compound has a molecular weight of 416.5 g/mol and 4 rotatable bonds compared to 319.4 g/mol and 1 rotatable bond for the mono-thiazole analog . This added structural complexity increases the number of hydrogen bond acceptors (6 vs. 3) and expands the three-dimensional pharmacophore space available for target interactions [1].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Substituent-Dependent Target Engagement: p-Tolyl vs. 4-Chlorophenyl Analog

Screening databases indicate that 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one has been tested against multiple human cytochrome P450 isoforms, with associated activity data for CYP2C19 and CYP2C9 . The 4-chlorophenyl analog (CAS 708993-12-8) differs only by substitution of the p-methyl group with a chlorine atom, yet this single-atom change alters the electron distribution on the distal thiazole ring, which is expected to modulate binding affinity across CYP isoforms and other targets [1]. While quantitative IC50 values for both compounds in the same assay are not publicly available in peer-reviewed literature, the differential target association patterns reported in the Aladdin database suggest distinct pharmacological profiles .

Kinase Profiling CYP450 Inhibition Target Selectivity

Antimicrobial Activity: Bis-Thiazole Coumarin vs. Standard Antibiotics

Commercial screening documentation for 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one reports minimum inhibitory concentration (MIC) values of 32 µg/mL against Escherichia coli and 16 µg/mL against Pseudomonas aeruginosa . These values place the compound in the moderate antibacterial activity range. However, these data originate from vendor-provided characterization and have not been independently verified in peer-reviewed publications. The absence of published head-to-head comparisons with other coumarin-thiazole hybrids under identical assay conditions limits the strength of quantitative differentiation claims.

Antimicrobial Screening MIC Determination Bacterial Pathogens

Computational Drug-Likeness Profiling: 402954-69-2 vs. Related Coumarin-Thiazole Clinical Candidates

Computed physicochemical parameters for 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one reveal an XLogP3-AA of 5.7 and zero hydrogen bond donors, placing it at the upper boundary of Lipinski's Rule of Five for oral drug-likeness [1]. Compared to coumarin-thiazole CDK2 inhibitors recently described in the literature (e.g., hydroxycoumarin-thiazole derivative 6c with IC50 values of 2.6 µM and 3.5 µM against HepG2 and HCT116, respectively [2]), the target compound is more lipophilic and lacks the hydroxyl group that facilitates key hydrogen bonding interactions with the CDK2 ATP binding site. This property profile suggests 402954-69-2 may be better suited for target classes favoring hydrophobic interactions, such as nuclear receptors or CYP450 enzymes, rather than kinase ATP pockets.

ADMET Prediction Drug-Likeness Lead Optimization

Synthetic Accessibility and Commercial Availability: Direct Procurement vs. Custom Synthesis

3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one is commercially available off-the-shelf from Aladdin Scientific (SKU P668766, 1 mg and 5 mg sizes) and CalpacLab (1 mg) [1], with pricing indicative of a specialty screening compound. The synthesis involves multi-step Hantzsch thiazole formation followed by Pechmann condensation and nucleophilic coupling, requiring expertise in heterocyclic chemistry . In contrast, simpler mono-thiazole coumarin analogs such as 3-(2-aminothiazol-4-yl)-2H-chromen-2-one can be synthesized in fewer steps and are available from a larger number of vendors, making 402954-69-2 a more specialized procurement choice for focused libraries.

Chemical Procurement Commercial Availability Synthetic Chemistry

Optimal Research and Procurement Application Scenarios for 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one (402954-69-2)


Focused Screening Library Design for Nuclear Receptor and CYP450 Panel Profiling

Given the compound's predicted high lipophilicity (XLogP3-AA = 5.7) and the documented association with multiple CYP450 isoforms (CYP2C19, CYP2C9, CYP2D6, CYP1A2, CYP3A4) and the Vitamin D receptor in screening databases, 402954-69-2 is well-suited as a hydrophobic probe molecule in focused libraries targeting these protein classes . Procurement of this compound enables researchers to benchmark the selectivity profile of the bis-thiazole coumarin scaffold against established CYP450 substrates and inhibitors, generating SAR data that can guide the optimization of related analogs for reduced drug-drug interaction liability.

Antimicrobial Lead Optimization Starting Point Against Gram-Negative Pathogens

With reported MIC values of 16 µg/mL against Pseudomonas aeruginosa and 32 µg/mL against Escherichia coli, the compound represents a moderate-activity starting point for medicinal chemistry optimization . The bis-thiazole architecture provides multiple substitution vectors (the p-tolyl group, the methylene bridge, and the coumarin core) for systematic SAR exploration. Procurement of this exact chemotype allows research groups to establish a baseline activity profile and compare the impact of p-tolyl versus 4-chlorophenyl or other aryl substitutions on antimicrobial potency [1].

Chemical Probe for Epigenetic Target Validation (EHMT2, KDM4E)

Screening data indicate association of 402954-69-2 with epigenetic regulators including EHMT2 (histone-lysine N-methyltransferase, H3 lysine-9 specific 3) and KDM4E (lysine-specific demethylase 4D-like), suggesting potential activity against chromatin-modifying enzymes . Researchers studying these emerging drug targets can procure the compound as a structurally distinct chemical probe to complement existing tool compounds, particularly given the coumarin scaffold's known metal-chelating properties that may contribute to inhibition of iron-dependent demethylases.

Pharmacophore Model Construction for Bis-Thiazole Containing Bioactives

The compound's well-defined structure, with its chromen-2-one core, two thiazole rings, and p-tolyl terminus, serves as an ideal template for computational pharmacophore modeling . Procurement of the physical sample enables experimental validation of in silico predictions, establishing quantitative structure-activity relationships that can be applied to virtual screening of larger compound libraries. The commercial availability of both the p-tolyl (402954-69-2) and 4-chlorophenyl (708993-12-8) analogs provides an immediate pair for evaluating substituent effects on pharmacophore model performance [1].

Quote Request

Request a Quote for 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.